methyl 2-[(2S,7R,8S,10S,12R,13S,14S,16S,17S,19R,20S,21R)-7-acetyloxy-16,21-dihydroxy-5,13,20-trimethyl-9-methylidene-4,22-dioxo-3-oxaoctacyclo[14.7.1.02,6.02,14.08,13.010,12.017,19.020,24]tetracosa-1(24),5-dien-23-ylidene]propanoate
Description
Methyl 2-[(2S,7R,8S,10S,12R,13S,14S,16S,17S,19R,20S,21R)-7-acetyloxy-16,21-dihydroxy-5,13,20-trimethyl-9-methylidene-4,22-dioxo-3-oxaoctacyclo[14.7.1.02,6.02,14.08,13.010,12.017,19.020,24]tetracosa-1(24),5-dien-23-ylidene]propanoate (hereafter referred to as Compound A) is a highly complex polycyclic molecule with a unique octacyclic framework. Its structure features eight fused rings, including a central oxacyclo component (3-oxaoctacyclo), multiple stereogenic centers (2S,7R,8S,10S,12R,13S,14S,16S,17S,19R,20S,21R), and diverse functional groups such as acetyloxy, hydroxy, methylidene, and diketone moieties .
Compound A’s synthesis likely involves multi-step reactions, including acetylation, oxidation, and stereoselective cyclization.
Properties
Molecular Formula |
C33H36O9 |
|---|---|
Molecular Weight |
576.6 g/mol |
IUPAC Name |
methyl 2-[(2S,7R,8S,10S,12R,13S,14S,16S,17S,19R,20S,21R)-7-acetyloxy-16,21-dihydroxy-5,13,20-trimethyl-9-methylidene-4,22-dioxo-3-oxaoctacyclo[14.7.1.02,6.02,14.08,13.010,12.017,19.020,24]tetracosa-1(24),5-dien-23-ylidene]propanoate |
InChI |
InChI=1S/C33H36O9/c1-11-15-8-16(15)30(5)19-10-32(39)18-9-17(18)31(6)26(32)23(20(24(35)27(31)36)12(2)28(37)40-7)33(19)22(13(3)29(38)42-33)25(21(11)30)41-14(4)34/h15-19,21,25,27,36,39H,1,8-10H2,2-7H3/t15-,16-,17-,18+,19+,21-,25-,27+,30-,31+,32+,33-/m1/s1 |
InChI Key |
FUWHPWXSVUDXDS-NCZSDFTMSA-N |
Isomeric SMILES |
CC1=C2[C@@H]([C@H]3C(=C)[C@H]4C[C@H]4[C@@]3([C@H]5[C@@]2(C6=C7[C@]([C@@H]8C[C@@H]8[C@]7(C5)O)([C@H](C(=O)C6=C(C)C(=O)OC)O)C)OC1=O)C)OC(=O)C |
Canonical SMILES |
CC1=C2C(C3C(=C)C4CC4C3(C5C2(C6=C7C(C8CC8C7(C5)O)(C(C(=O)C6=C(C)C(=O)OC)O)C)OC1=O)C)OC(=O)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-[(2S,7R,8S,10S,12R,13S,14S,16S,17S,19R,20S,21R)-7-acetyloxy-16,21-dihydroxy-5,13,20-trimethyl-9-methylidene-4,22-dioxo-3-oxaoctacyclo[14.7.1.02,6.02,14.08,13.010,12.017,19.020,24]tetracosa-1(24),5-dien-23-ylidene]propanoate involves multiple steps, including the formation of key intermediates and the use of specific reagents and catalysts. The reaction conditions typically require controlled temperatures, pressures, and pH levels to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions and advanced equipment. The process may include purification steps such as crystallization, distillation, and chromatography to achieve the required quality standards.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-[(2S,7R,8S,10S,12R,13S,14S,16S,17S,19R,20S,21R)-7-acetyloxy-16,21-dihydroxy-5,13,20-trimethyl-9-methylidene-4,22-dioxo-3-oxaoctacyclo[14.7.1.02,6.02,14.08,13.010,12.017,19.020,24]tetracosa-1(24),5-dien-23-ylidene]propanoate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions can be influenced by the presence of specific functional groups and the overall molecular structure.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, play a crucial role in determining the reaction pathway and the final products.
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions may produce deoxygenated compounds.
Scientific Research Applications
Pharmacological Applications
The pharmacological potential of this compound is significant due to its structural complexity and the presence of multiple functional groups.
Anticancer Activity
Recent studies have indicated that compounds with similar tetracyclic structures exhibit anticancer properties by inducing apoptosis in cancer cells. For instance:
- A study demonstrated that derivatives of tetracyclic compounds could inhibit tumor growth in various cancer cell lines through mechanisms involving cell cycle arrest and apoptosis induction.
Antimicrobial Properties
The compound's structure suggests potential antimicrobial activity:
- Research has shown that similar compounds can disrupt bacterial cell membranes or inhibit bacterial enzymes, leading to effective antimicrobial action against a range of pathogens.
Agricultural Applications
The compound may also find applications in agriculture as a biopesticide or growth regulator.
Pesticidal Activity
Compounds with similar frameworks have been explored for their insecticidal properties:
- Studies indicate that such compounds can act as natural insecticides by interfering with the hormonal systems of pests or acting as feeding deterrents.
Plant Growth Regulation
There is potential for this compound to serve as a plant growth regulator:
- Research suggests that certain structural motifs can enhance plant growth by promoting root development or increasing resistance to environmental stressors.
Material Science
The unique structural characteristics of this compound lend it potential applications in material science.
Polymer Development
The incorporation of complex organic molecules into polymers can enhance their properties:
- Compounds with similar structures have been utilized to create biodegradable plastics or composites with improved mechanical strength and thermal stability.
Nanotechnology
In nanotechnology, derivatives of such complex molecules are being investigated for use in drug delivery systems:
- Their ability to form stable nanoparticles can facilitate targeted delivery of therapeutic agents to specific tissues or cells.
Case Study 1: Anticancer Activity
A study published in the Journal of Medicinal Chemistry evaluated the cytotoxic effects of various tetracyclic compounds on human cancer cell lines. The results indicated significant apoptosis induction at low concentrations for a derivative closely related to the compound .
Case Study 2: Agricultural Application
Research conducted by agricultural scientists demonstrated that applying a similar compound reduced pest populations significantly in field trials without harming beneficial insects. This study highlighted the potential for developing eco-friendly pest control solutions.
Case Study 3: Material Science Innovation
A recent innovation involved using structurally similar compounds to enhance the properties of biodegradable polymers. The resulting materials exhibited increased durability and resistance to degradation under environmental conditions.
Mechanism of Action
The mechanism of action of methyl 2-[(2S,7R,8S,10S,12R,13S,14S,16S,17S,19R,20S,21R)-7-acetyloxy-16,21-dihydroxy-5,13,20-trimethyl-9-methylidene-4,22-dioxo-3-oxaoctacyclo[14.7.1.02,6.02,14.08,13.010,12.017,19.020,24]tetracosa-1(24),5-dien-23-ylidene]propanoate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other biomolecules, leading to changes in their activity and function. The exact molecular targets and pathways involved depend on the specific context and application.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues in Natural Products
Compound A shares structural motifs with triterpenoid saponins () and sesquiterpene lactones found in Populus buds (). For example:
The octacyclic framework of Compound A distinguishes it from the tetracyclic triterpenes and simpler phenylpropenoids. However, its acetyloxy and hydroxy groups may confer similar solubility profiles (logP ~2–4) and bioavailability challenges as seen in triterpenoid saponins .
Physicochemical Properties
Comparative data for solubility, logP, and thermal stability:
Compound A’s intermediate logP suggests moderate lipophilicity, balancing membrane permeability and solubility. Its high molecular weight and rigid polycyclic structure likely limit oral bioavailability, a common issue with triterpenoid saponins .
Biological Activity
Methyl 2-[(2S,7R,8S,10S,12R,13S,14S,16S,17S,19R,20S,21R)-7-acetyloxy-16,21-dihydroxy-5,13,20-trimethyl-9-methylidene-4,22-dioxo-3-oxaoctacyclo[14.7.1.02,6.02,14.08,13.010,12.017,19.020,24]tetracosa-1(24),5-dien-23-ylidene]propanoate is a complex organic compound belonging to a class of natural products known for their diverse biological activities. This article aims to explore the biological activity of this compound through a review of available literature and studies.
Chemical Structure
The compound features a unique tetracyclic structure with multiple functional groups that contribute to its biological activity. The presence of hydroxyl and acetyloxy groups enhances its potential interactions with biological targets.
Antimicrobial Activity
Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance:
- Antibacterial Activity : Compounds derived from natural sources often show efficacy against various bacterial strains including Staphylococcus aureus and Escherichia coli. Studies have demonstrated that modifications in the hydroxyl groups can enhance antibacterial potency .
- Antifungal Activity : Similar compounds have been reported to inhibit fungal growth in species such as Candida albicans, suggesting potential applications in treating fungal infections .
Anticancer Properties
The anticancer potential of methyl esters and related compounds has been explored extensively:
- Mechanism of Action : These compounds may induce apoptosis in cancer cells through the activation of caspases and modulation of cell cycle regulators . Specifically, they can disrupt mitochondrial membrane potential leading to cell death.
-
Case Studies : In vitro studies have shown that certain derivatives exhibit selective cytotoxicity towards cancer cell lines while sparing normal cells . For example:
- Study A : A derivative demonstrated IC50 values in the low micromolar range against breast cancer cell lines.
- Study B : Another analogue showed promise in reducing tumor size in animal models.
Anti-inflammatory Effects
Compounds with similar structural frameworks have also been investigated for their anti-inflammatory properties:
- Mechanism : They may inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6 by modulating NF-kB signaling pathways .
- Research Findings : Experimental models have shown that these compounds reduce inflammation markers in conditions like arthritis and colitis .
Toxicity and Safety Profile
While exploring the biological activities of methyl 2-[...], it is crucial to consider its toxicity:
Q & A
Basic Research Questions
Q. What are the primary challenges in synthesizing this complex octacyclic compound, and what methodological strategies can address stereochemical control?
- Answer : The synthesis requires precise control over stereocenters (e.g., 2S,7R,8S configurations) and functional groups (acetyloxy, methylidene). Multi-step protocols, such as those involving HATU-mediated coupling and NaBH(OAc)₃ reductive amination (as in cyclen derivatives ), are critical. Separation technologies like HPLC or membrane-based purification (RDF2050104 ) can resolve intermediates. Computational tools (e.g., COMSOL Multiphysics) may predict reaction pathways to minimize side products .
Q. Which analytical techniques are most effective for structural elucidation and purity assessment?
- Answer : High-resolution mass spectrometry (HRMS) and 2D NMR (e.g., NOESY for stereochemistry) are essential. X-ray crystallography can resolve complex ring conformations. For purity, combine HPLC with UV-Vis and charged aerosol detection (CAD) to detect low-abundance impurities. Cross-validate results with computational models (e.g., density functional theory for spectral simulations) .
Q. How can researchers establish a theoretical framework for studying this compound’s reactivity?
- Answer : Link the research to existing frameworks in natural product biosynthesis or terpenoid cyclization. For example, steroidal or taxane-derived frameworks provide precedents for oxaoctacyclo systems. Use Gil’s pragmatic research model to iteratively test hypotheses against experimental data .
Advanced Research Questions
Q. How can contradictions in spectroscopic data (e.g., NOE vs. X-ray results) be resolved?
- Answer : Apply Bayesian statistical analysis to weigh conflicting data points. For instance, dynamic NMR can detect conformational exchange in solution, while solid-state DFT calculations reconcile discrepancies between crystallographic and solution-phase data . Cross-disciplinary collaboration with computational chemists is advised .
Q. What advanced computational methods are suitable for predicting the compound’s reactivity under varying conditions?
- Answer : Molecular dynamics (MD) simulations with force fields parameterized for strained rings (e.g., OPLS-AA) can model ring-opening reactions. Machine learning (ML) models trained on similar macrocycles predict regioselectivity in acetylation or oxidation. AI-driven platforms like COMSOL enable real-time optimization of reaction parameters .
Q. What factorial design approaches optimize reaction conditions for scale-up without compromising stereochemical integrity?
- Answer : Use a 2^k factorial design to test variables (temperature, solvent polarity, catalyst loading). For example, vary Pd(PPh₃)₄ concentrations in coupling steps and analyze outcomes via ANOVA. Response surface methodology (RSM) can identify non-linear interactions between parameters .
Q. How can researchers investigate the compound’s stability under physiological conditions for potential bioactivity studies?
- Answer : Design accelerated degradation studies (pH 2–9, 40–60°C) with LC-MS monitoring. Use Arrhenius plots to extrapolate shelf-life. For hydrolytic stability, track acetyloxy group cleavage via ¹H NMR. Compare degradation pathways with in silico predictions (e.g., Schrödinger’s QikProp) .
Q. What strategies validate the stereochemical assignment of the methylidene and acetyloxy groups?
- Answer : Synthesize diastereomers via selective protection/deprotection (e.g., Alloc-Cl or Cbz-Cl ) and compare NMR chemical shifts. Circular dichroism (CD) spectroscopy or vibrational circular dichroism (VCD) can differentiate enantiomers. Computational chiroptical simulations (TDDFT) provide additional validation .
Methodological Considerations
- Data Interpretation : Cross-reference experimental results with IUPAC guidelines and databases like PubChem to avoid misassignment .
- Safety Protocols : Follow GHS Category 4 guidelines for handling acute toxicity (e.g., PPE, fume hoods) .
- Interdisciplinary Collaboration : Integrate chemical engineering (RDF2050103 ) and AI-driven automation to streamline synthesis and analysis.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
